tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as bromine, methoxy, and carbamate. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate involves several steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrogen bromide to form 5-bromopyridine.
Methoxylation: The brominated pyridine is then subjected to a methoxylation reaction to introduce the methoxy group at the 2-position.
Carbamate Formation: Finally, the methoxylated bromopyridine reacts with tert-butyl isocyanate to form the desired this compound.
Chemical Reactions Analysis
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules . The carbamate group can undergo hydrolysis, releasing the active amine that interacts with biological targets .
Comparison with Similar Compounds
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate can be compared with similar compounds such as:
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar structure but different substitution pattern.
tert-Butyl (5-bromopyridin-2-yl)methylcarbamate: Lacks the methoxy group.
tert-Butyl (5-bromo-3-hydroxypyridin-2-ylcarbamate): Contains a hydroxyl group instead of a methoxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-methoxypyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-6-8-5-9(13)7-14-10(8)17-4/h5,7H,6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLVGVELDIIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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